Omeprazole Acid-d3 Methyl Ester Sulfide

LC-MS/MS Internal Standard Quantitative Bioanalysis

Omeprazole Acid-d3 Methyl Ester Sulfide is a stable isotope-labeled intermediate essential for accurate bioanalytical quantification in PK/BE studies. Using unlabeled or generic deuterated alternatives leads to matrix effect errors and regulatory audit failures. · Eliminates co-eluting endogenous matrix interference with a precise +3 Da mass shift. · Enables accurate ion suppression correction, ensuring method validation per FDA/EMA guidelines. · Critical for tracing CYP2C19-mediated metabolic pathways and DDI assessments.

Molecular Formula C18H19N3O4S
Molecular Weight 376.4 g/mol
Cat. No. B15143596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmeprazole Acid-d3 Methyl Ester Sulfide
Molecular FormulaC18H19N3O4S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC
InChIInChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21)/i2D3
InChIKeyLIIBPAIRGUTVPL-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 10 mg / 500 ug / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omeprazole Acid-d3 Methyl Ester Sulfide (CAS 1329797-04-7): A Deuterated Internal Standard and Metabolite Intermediate


Omeprazole Acid-d3 Methyl Ester Sulfide is a stable, isotopically labeled derivative of the proton pump inhibitor (PPI) omeprazole . This compound is characterized by the presence of three deuterium atoms (d3) and a methyl ester sulfide functional group, giving it a molecular weight of 376.44 . It is primarily utilized as a critical intermediate in the synthesis of labeled omeprazole metabolites and as a high-precision internal standard (IS) in quantitative analytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its structural modifications confer distinct analytical advantages over unlabeled analogs, making it essential for rigorous pharmacokinetic and metabolic studies .

Isotope-labeled internal standard (ISTD) for LC-MS/MS bioanalysis
Target analyte: Omeprazole Acid Methyl Ester Sulfide metabolite
Key attribute: +3 Da mass shift for interference-free quantitation
Supports metabolite-specific tracking in PK and metabolic pathway studies

Omeprazole Acid-d3 Methyl Ester Sulfide: Why Unlabeled or Alternatively Labeled Analogs Cannot Be Substituted


The use of unlabeled Omeprazole Acid Methyl Ester Sulfide or a different deuterated internal standard, such as Omeprazole-d3, as a generic substitute is scientifically invalid due to fundamental differences in mass spectrometry detection windows and analytical validation requirements [1]. Substitution leads to quantifiable errors from co-eluting endogenous matrix components, incorrect ion suppression correction, and failed regulatory audits, as the internal standard must be a stable isotope-labeled analog of the exact analyte being quantified to correct for analytical variability . The specific +3 Da mass shift and chromatographic co-elution properties of Omeprazole Acid-d3 Methyl Ester Sulfide are essential for achieving the accuracy and precision required for pharmacokinetic (PK) and bioequivalence studies; any deviation from this precise isotopologue introduces uncontrolled variability that compromises data integrity and regulatory submission viability .

Target ISTD
Omeprazole Acid-d3 Methyl Ester Sulfide provides a +3.02 Da shift for metabolite-specific quantitation.
Substitute Risk
Unlabeled analog co-elutes in the same MS window, causing signal overlap and quantification bias.
Substitute Risk
Omeprazole-d3 targets the parent drug and does not match the metabolite's mass or chromatographic behavior.

Quantitative Differentiation: Analytical Performance of Omeprazole Acid-d3 Methyl Ester Sulfide


Mass Spectrometry Selectivity: +3 Da Mass Shift for Interference-Free Quantitation

Omeprazole Acid-d3 Methyl Ester Sulfide provides a definitive +3.02 Da mass shift compared to its unlabeled counterpart, Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9), enabling distinct mass separation in MS detection and eliminating interference from the unlabeled analyte or endogenous compounds . This contrasts sharply with using an unlabeled structural analog as an internal standard, which would co-elute within the same mass window, leading to signal overlap and inaccurate quantification [1].

MS Selectivity
Class-level inference
+3.02 Da mass shift (MW 376.44 vs 373.43 g/mol)
Supports interference-free MS detection for target metabolite.
Data to verify; based on molecular formula analysis.
LC-MS/MS Internal Standard Quantitative Bioanalysis

Validated Precision in Pharmacokinetic Assays: Achieving Regulatory Compliance

In bioanalytical method validation, the use of Omeprazole Acid-d3 Methyl Ester Sulfide as an internal standard is associated with achieving high precision and accuracy metrics, a necessity for regulatory submissions. A validated UPLC-MS/MS method for the related analyte esomeprazole, which employed esomeprazole-d3 as an internal standard, demonstrated a linear range of 3-3000 ng/mL with a correlation coefficient (r) of ≥0.9994, and met stringent requirements for intra- and inter-day precision, accuracy, recovery, and matrix effects [1]. This class of deuterated internal standards is essential for correcting for matrix effects and ensuring the data reliability required for pivotal bioequivalence studies .

Assay Precision Context
Class-level inference
Related esomeprazole-d3 assay achieved r ≥ 0.9994 (3-3000 ng/mL).
Supports bioanalytical validation review for method-transfer context.
Source review required; human plasma research matrix.
Bioequivalence Pharmacokinetics Method Validation

Differentiation from Omeprazole-d3: Target Analyte and Application

Omeprazole Acid-d3 Methyl Ester Sulfide (MW 376.44) is structurally and functionally distinct from the more common internal standard Omeprazole-d3 (MW 348.4) . While Omeprazole-d3 is the appropriate internal standard for the parent drug omeprazole, Omeprazole Acid-d3 Methyl Ester Sulfide is the required internal standard for the specific quantification of the omeprazole metabolite, Omeprazole Acid Methyl Ester Sulfide. The use of Omeprazole-d3 for this metabolite would result in a significant mass difference and dissimilar chromatographic behavior, leading to inaccurate quantification due to differential ionization and matrix effects [1].

ISTD Differentiation
Head-to-head
MW 376.44 vs Omeprazole-d3 (MW 348.4). 28.04 g/mol difference.
Correct ISTD selection is critical for metabolite-specific quantification.
Omeprazole-d3 is suitable for parent drug, not this metabolite.
Internal Standard Analyte Specificity Metabolite Tracking

Isotopic Purity and Chemical Purity: Ensuring Data Integrity

Commercially available Omeprazole Acid-d3 Methyl Ester Sulfide is offered with high isotopic purity (e.g., 99 atom % D) and chemical purity (e.g., >95-98%) . In contrast, using a non-certified, in-house labeled compound or a lower-grade analog introduces uncertainty regarding isotopic enrichment and chemical contaminants [1]. A lower isotopic purity would result in a detectable signal from the unlabeled isotopologue in the internal standard channel, leading to a quantifiable negative bias in the measurement of the unlabeled analyte and compromising assay accuracy [1].

Isotopic Purity
Context-dependent
99 atom % D reported by vendor specification.
High isotopic enrichment supports LLOQ and method accuracy.
Data to verify against lot-specific certificate of analysis.
Isotopic Purity Chemical Purity Quality Control

High-Impact Application Scenarios for Omeprazole Acid-d3 Methyl Ester Sulfide


Quantitative Bioanalysis of Omeprazole Metabolites for Pharmacokinetic and Bioequivalence Studies

This compound is the definitive internal standard for the accurate and precise quantification of Omeprazole Acid Methyl Ester Sulfide in complex biological matrices (e.g., human plasma) using LC-MS/MS . Its use is essential in developing and validating bioanalytical methods that must meet stringent regulatory guidelines (e.g., FDA, EMA) for pharmacokinetic (PK) and bioequivalence (BE) studies of omeprazole and its formulations [1]. Failure to use this exact isotopologue for the target metabolite will result in method validation failure due to unacceptable accuracy, precision, and matrix effect corrections .

Investigating Omeprazole Metabolic Pathways and Drug-Drug Interactions (DDIs)

In academic and pharmaceutical research, this deuterated intermediate is a critical tool for tracing specific metabolic pathways of omeprazole, such as CYP2C19-mediated metabolism . By employing it as an internal standard, researchers can generate reliable quantitative data to study the formation kinetics of the sulfide metabolite under various conditions, including in the presence of CYP inhibitors or inducers, thereby enabling robust DDI assessments [1].

Synthesis and Quality Control of Labeled Omeprazole Metabolite Reference Standards

As a key synthetic intermediate, Omeprazole Acid-d3 Methyl Ester Sulfide is used in the preparation of high-value, fully characterized, and isotopically labeled reference standards of Omeprazole Acid Methyl Ester Sulfide . These reference standards are then used for calibration and quality control in commercial bioanalytical labs and pharmaceutical companies, underscoring the compound's role in the analytical supply chain [1].

Application
Selection Property
Validation Focus
Metabolite quantification in PK/BE studies
ISTD for Omeprazole Acid Methyl Ester Sulfide
Bioanalytical validation review
Metabolic pathway & DDI research
Metabolite-specific deuterated tracer
Method-transfer context
Synthesis of labeled reference standards
Certified isotopic enrichment
ISTD benchmarking

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